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Compound of Interest

Compound Name: Methyl 4-ethoxy-2-methylbenzoate

Cat. No.: B13926376

Get Quote

Executive Summary
Methyl 4-ethoxy-2-methylbenzoate (CAS: 104216-19-5) is a lipophilic ester used primarily as

a scaffold building block in medicinal chemistry. Its unique substitution pattern—combining an

electron-donating ethoxy group with a sterically significant ortho-methyl group—makes it an

ideal precursor for constructing rigid aromatic cores in drug candidates. It is frequently

employed in the synthesis of PROTAC linkers and nuclear receptor ligands.
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Parameter Specification

IUPAC Name Methyl 4-ethoxy-2-methylbenzoate

CAS Number 104216-19-5

Molecular Formula C₁₁H₁₄O₃

Molecular Weight 194.23 g/mol

Exact Mass 194.0943

Physical State
White to off-white crystalline solid or viscous oil

(purity dependent)

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

Water

Chemical Identity & Structural Logic
The molecule consists of a benzoate core substituted at the ortho position with a methyl group

and the para position with an ethoxy group.

Ortho-Methyl Effect: The methyl group at position 2 introduces steric hindrance that twists

the ester carbonyl out of planarity with the benzene ring. This conformation is often exploited

in drug design to lock specific binding modes or improve metabolic stability against

esterases.

Para-Ethoxy Activation: The ethoxy group at position 4 acts as a strong electron-donating

group (EDG), increasing the electron density of the ring and facilitating subsequent

electrophilic aromatic substitutions (EAS) at position 5 if required.

Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and key functional regions.
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Figure 1: Structural connectivity highlighting the steric interaction between the ortho-methyl

group and the ester moiety.

Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of Methyl 4-ethoxy-2-methylbenzoate. Route A is

preferred for laboratory-scale synthesis due to the availability of the phenolic precursor and

milder conditions.

Route A: Williamson Ether Synthesis (Preferred)
This method utilizes Methyl 4-hydroxy-2-methylbenzoate as the starting material. It is robust,

high-yielding (>90%), and avoids harsh acidic conditions.

Reagents:

Precursor: Methyl 4-hydroxy-2-methylbenzoate (CAS: 35598-05-1 (methoxy analog) or

hydroxy equivalent)

Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

Solvent: DMF or Acetone

Step-by-Step Protocol:
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Dissolution: Dissolve 10.0 mmol of Methyl 4-hydroxy-2-methylbenzoate in 20 mL of

anhydrous DMF.

Deprotonation: Add 15.0 mmol (1.5 eq) of finely ground K₂CO₃. Stir at room temperature for

15 minutes to form the phenoxide anion.

Alkylation: Dropwise add 12.0 mmol (1.2 eq) of Ethyl Iodide.

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

Workup: Pour the reaction mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x

30 mL).

Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo.

If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Route B: Fischer Esterification
Used when the carboxylic acid precursor (4-ethoxy-2-methylbenzoic acid) is available.

Protocol:

Dissolve 4-ethoxy-2-methylbenzoic acid in excess Methanol (MeOH).

Add catalytic H₂SO₄ (5 mol%).

Reflux for 12 hours.

Neutralize with NaHCO₃ and extract.

Synthesis Workflow Diagram
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Figure 2: Dual-pathway synthesis flowchart comparing Alkylation (Route A) and Esterification

(Route B).

Analytical Characterization
To validate the identity of synthesized Methyl 4-ethoxy-2-methylbenzoate, the following

spectroscopic signatures must be confirmed.
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Nuclear Magnetic Resonance (NMR)
Predicted shifts based on substituent additivity rules for CDCl₃.

Nucleus Shift (δ ppm) Multiplicity Integration Assignment

¹H 7.92
Doublet (J=8.5

Hz)
1H

Ar-H (C6, ortho

to ester)

¹H 6.75
Doublet (J=2.5

Hz)
1H

Ar-H (C3, ortho

to methyl)

¹H 6.70
dd (J=8.5, 2.5

Hz)
1H

Ar-H (C5, ortho

to ethoxy)

¹H 4.06
Quartet (J=7.0

Hz)
2H Ethoxy -CH₂-

¹H 3.84 Singlet 3H Ester -OCH₃

¹H 2.58 Singlet 3H
Ar-CH₃ (C2-

Methyl)

¹H 1.42 Triplet (J=7.0 Hz) 3H Ethoxy -CH₃

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI.

Molecular Ion [M+]: 194 m/z.

Base Peak: Often [M - OMe]+ (Acylium ion) at ~163 m/z or [M - OEt]+ fragmentation.

Applications in Drug Development
Methyl 4-ethoxy-2-methylbenzoate is not merely a solvent or reagent; it is a pharmacophore

scaffold.

KRAS Inhibitor Development
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Recent research into KRAS(G12C) inhibitors utilizes substituted benzoates to occupy the

Switch II pocket. The 2-methyl group provides the necessary twist to fit into the hydrophobic

cleft, while the 4-ethoxy group extends towards solvent-exposed regions, allowing for linker

attachment (e.g., to recruit E3 ligases).

PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a "Head Group"

precursor. The ester is hydrolyzed to the acid, which is then coupled to a linker (PEG/alkyl

chain) and an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Mechanism: The ethoxy group can be replaced or modified to tune solubility, while the

benzoate core remains the binding motif for the target protein.

Selective Estrogen Receptor Modulators (SERMs)
The 4-alkoxy benzoate motif is a classic pharmacophore in SERMs (similar to the core of

Raloxifene precursors). The 2-methyl group prevents rapid metabolic degradation of the ester

bond in early-stage in vitro assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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